molecular formula C8H8N2O3S B12747470 Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide CAS No. 108361-74-6

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide

Cat. No.: B12747470
CAS No.: 108361-74-6
M. Wt: 212.23 g/mol
InChI Key: PXUHOFZMTYRIBX-UHFFFAOYSA-N
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Description

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide is a heterocyclic compound that features a fused isothiazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,6-dimethyl-2-aminopyridine with sulfur dioxide and an oxidizing agent to form the desired isothiazolo-pyridine structure. The reaction is usually carried out in a solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.

Chemical Reactions Analysis

Types of Reactions

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the isothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.

Scientific Research Applications

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The specific pathways involved depend on the biological context and the target enzyme or receptor.

Comparison with Similar Compounds

Similar Compounds

    Isothiazolo(5,4-b)pyridin-3(2H)-one: Lacks the 4,6-dimethyl and 1,1-dioxide substituents.

    4,6-Dimethylisothiazole: Contains the isothiazole ring but lacks the fused pyridine ring.

    Pyridin-3(2H)-one: Contains the pyridine ring but lacks the isothiazole ring.

Uniqueness

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-, 1,1-dioxide is unique due to the presence of both the isothiazole and pyridine rings, as well as the 4,6-dimethyl and 1,1-dioxide substituents

Properties

CAS No.

108361-74-6

Molecular Formula

C8H8N2O3S

Molecular Weight

212.23 g/mol

IUPAC Name

4,6-dimethyl-1,1-dioxo-[1,2]thiazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C8H8N2O3S/c1-4-3-5(2)9-8-6(4)7(11)10-14(8,12)13/h3H,1-2H3,(H,10,11)

InChI Key

PXUHOFZMTYRIBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NS2(=O)=O)C

Origin of Product

United States

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